molecular formula C12H6BrF3 B7999731 3-Bromo-3',4',5'-trifluorobiphenyl

3-Bromo-3',4',5'-trifluorobiphenyl

Cat. No.: B7999731
M. Wt: 287.07 g/mol
InChI Key: LPYOOZQOLKDGEM-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’,5’-trifluorobiphenyl is an organic compound with the molecular formula C12H6BrF3. It is a derivative of biphenyl, where three fluorine atoms and one bromine atom are substituted on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’,5’-trifluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’,5’-trifluorobiphenyl may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’,5’-trifluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds .

Scientific Research Applications

3-Bromo-3’,4’,5’-trifluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-3’,4’,5’-trifluorobiphenyl exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3’,4’,5’-trifluorobiphenyl stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

5-(3-bromophenyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYOOZQOLKDGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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